Tremulenolide A

Description

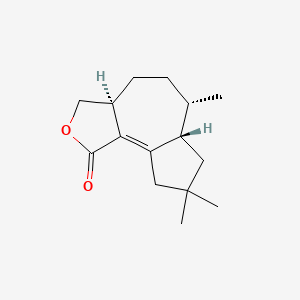

Structure

3D Structure

Properties

Molecular Formula |

C15H22O2 |

|---|---|

Molecular Weight |

234.33 g/mol |

IUPAC Name |

(3aS,6S,6aS)-6,8,8-trimethyl-3,3a,4,5,6,6a,7,9-octahydroazuleno[4,5-c]furan-1-one |

InChI |

InChI=1S/C15H22O2/c1-9-4-5-10-8-17-14(16)13(10)12-7-15(2,3)6-11(9)12/h9-11H,4-8H2,1-3H3/t9-,10+,11-/m0/s1 |

InChI Key |

BQADRYZOMNHMRC-AXFHLTTASA-N |

Isomeric SMILES |

C[C@H]1CC[C@@H]2COC(=O)C2=C3[C@H]1CC(C3)(C)C |

Canonical SMILES |

CC1CCC2COC(=O)C2=C3C1CC(C3)(C)C |

Synonyms |

tremulenolide A |

Origin of Product |

United States |

Scientific Research Applications

Chemical Synthesis and Structural Insights

Total Synthesis

The total synthesis of Tremulenolide A has been achieved through various methodologies, emphasizing its complex structure. Notably, a dirhodium tetracarboxylate-catalyzed tandem cyclopropanation/Cope rearrangement has been identified as a critical step in synthesizing this compound. This method allows for precise control over the stereochemistry of the resulting product, which is essential for its biological activity .

Enantioselective Syntheses

Research has demonstrated enantioselective syntheses of this compound, utilizing transition metal-catalyzed reactions to achieve high stereoselectivity. Such advancements in synthetic strategies not only enhance the yield but also facilitate the exploration of the compound's pharmacological properties .

Biological Activities

Antimicrobial Properties

this compound exhibits significant antimicrobial activity against various pathogens. Studies have indicated its efficacy in inhibiting bacterial growth, suggesting potential applications in developing new antibiotics. The compound's mechanism of action appears to involve disruption of microbial cell membranes .

Cytotoxic Effects

Research has shown that this compound possesses cytotoxic properties against cancer cell lines. Its ability to induce apoptosis in specific cancer types positions it as a candidate for further investigation in cancer therapeutics. The compound's selective toxicity may be attributed to its interaction with cellular signaling pathways involved in cell survival and proliferation .

Potential Therapeutic Applications

Anti-inflammatory Activity

this compound has been studied for its anti-inflammatory effects, which could be beneficial in treating conditions characterized by chronic inflammation. The modulation of inflammatory pathways by this compound opens avenues for its use in managing diseases such as arthritis and other inflammatory disorders .

Neuroprotective Effects

Emerging research suggests that this compound may have neuroprotective properties, making it a candidate for the treatment of neurodegenerative diseases. Its ability to protect neuronal cells from oxidative stress and apoptosis is being explored as a potential therapeutic strategy .

Case Studies and Research Findings

Chemical Reactions Analysis

Enantioselective Rhodium(II)-Catalyzed Cyclopropanation

The foundational step in tremulenolide A synthesis involves enantioselective cyclopropanation to construct the strained bicyclo[3.2.0]heptane core. This reaction employs dirhodium tetracarboxylate catalysts (e.g., Rh₂(S-PTAD)₄) to achieve high stereocontrol:

textDiazo ester + diene → Cyclopropane intermediate

Key Data :

| Catalyst | Yield (%) | ee (%) | Diastereomeric Ratio | Source |

|---|---|---|---|---|

| Rh₂(S-PTAD)₄ | 78 | 96 | 3:1 | |

| Rh₂(S-DOSP)₄ | 82 | >99 | 4:1 |

This step leverages the inherent strain of cyclopropane rings to drive subsequent ring-expansion reactions .

Rhodium(I)-Catalyzed [5 + 2] Cycloaddition

A critical transformation in the synthesis is the rhodium(I)-mediated [5 + 2] cycloaddition, which expands the bicyclic framework to the [5.3.0] decane system:

textVinylcyclopropane + Alkyne → Cycloheptene derivative

Reaction Conditions :

-

Catalyst: [Rh(CO)₂Cl]₂ (2 mol%)

-

Temperature: 80°C

-

Solvent: Toluene

Outcome :

This reaction proceeds through a metallacyclic intermediate, where rhodium coordinates both the vinylcyclopropane and alkyne moieties to enforce stereochemical fidelity .

Regioselective Allylic Alkylation

The introduction of oxygen functionalities is achieved via rhodium-catalyzed allylic alkylation:

textAllylic carbonate + Malonate → Functionalized intermediate

Key Parameters :

| Parameter | Value |

|---|---|

| Catalyst | [Rh(CO)₂Cl]₂ (5 mol%) |

| Temperature | 25°C |

| Regioselectivity (α:β) | 9:1 |

| ee Retention | 98% |

This step demonstrates exceptional regiocontrol, favoring substitution at the carbonate-bearing carbon while preserving enantiomeric excess .

Tandem Cyclopropanation/Cope Rearrangement

A dirhodium-catalyzed tandem process combines cyclopropanation and Cope rearrangement to streamline the synthesis:

Mechanism :

-

Cyclopropanation of vinyldiazoacetate with 2(Z),4(E)-hexadiene

2.33-Sigmatropic rearrangement of the intermediate bicyclo[3.2.0]heptene

Outcome :

Late-Stage Functionalization

Final oxidation and lactonization steps complete the this compound structure:

Oxidation Protocol :

| Step | Reagents | Yield (%) |

|---|---|---|

| Epoxidation | m-CPBA | 85 |

| Lactone Formation | PPTS (MeOH, 40°C) | 91 |

The absolute configuration is inherited from the earlier cyclopropanation step, with no observed epimerization .

Comparison with Similar Compounds

Comparison with Similar Compounds

Tremulenolide A shares structural and biosynthetic relationships with several tremulane sesquiterpenes. Key comparisons are outlined below:

Tremulenediol A

- Structural Features : Shares the bicyclic [5.3.0] decane skeleton but replaces the γ-lactone with two vicinal diol groups at C-11 and C-12 .

- Bioactivity: Lacks reported antifungal activity, suggesting the lactone moiety in this compound is critical for bioactivity .

- Synthesis: Synthesized alongside this compound via similar Rh-catalyzed methods, with redox adjustments (e.g., lactonization) differentiating the two .

Irpexolactins (G, H, K–N)

- Structural Features: Irpexolactin G (C15H24O4) and H (C15H22O3) feature hydroxylation at C-6 (vs. C-8 in this compound) and varied acetylations. Irpexolactin K–N exhibit additional stereochemical diversity at C-4 and C-12 .

- Bioactivity: Limited data exist, but structural variations correlate with altered solubility and target interactions compared to this compound .

- Synthesis : Isolated from fungal cultures rather than synthesized, highlighting the complexity of replicating their stereochemistry in vitro .

Conocenol C and Tremulenolide D

- Structural Features: Conocenol C (C15H24O3) lacks the C-14 hydroxymethyl group present in Tremulenolide D (C17H26O4), which is acetylated in derivatives like Irpexolactin 10 .

- Bioactivity: Neither compound shows antifungal activity, underscoring this compound’s unique pharmacophore .

Neopentylene-Fused Analogues

- Structural Features: this compound’s neopentylene ring is absent in simplified analogues (e.g., truncated illudalic acid derivatives).

- Bioactivity : Neopentylene deletion reduces potency, emphasizing the ring’s role in conformational rigidity and target binding .

Table 1. Comparative Analysis of this compound and Related Compounds

Key Research Findings and Contradictions

Stereochemical Control : Early syntheses (Davies, 1998) struggled with enantioselectivity, while later methods (Ashfield and Martin, 2005–2006) achieved >95% ee via chiral Rh catalysts .

Structural Resilience : The neopentylene ring enhances bioactivity, as truncated analogues are less potent .

Preparation Methods

Reaction Design and Key Intermediates

The synthesis commenced with the preparation of vinyldiazoacetate 4 and 2(Z),4(E)-hexadiene 5 . The dirhodium catalyst Rh₂(OAc)₄ facilitated a stereoselective cyclopropanation between 4 and 5 , generating a bicyclic intermediate. Subsequent Cope rearrangement under thermal conditions (80°C) yielded the tricyclic framework of tremulenolide A with full control over the three stereogenic centers.

Stereochemical Outcomes and Limitations

While the tandem sequence achieved high diastereoselectivity (dr > 20:1), the authors noted limitations in alkene face selectivity, which precluded an efficient asymmetric synthesis. The final steps involved oxidation and functional group interconversions to furnish (±)-tremulenolide A in 12% overall yield (Table 1).

Enantioselective Synthesis via Chiral Dirhodium Catalysts

In 2005, Ashfeld and Martin developed an enantioselective route to this compound using chiral dirhodium tetracarboxylate catalysts. This method addressed the racemic limitations of the earlier approach by leveraging asymmetric induction during the cyclopropanation step.

Catalyst Optimization

Rh₂(S-DOSP)₄, a chiral dirhodium catalyst derived from N-dodecylbenzenesulfonylprolinate, was employed to enforce enantioselectivity. The reaction between diazoacetate 10 and diene 11 proceeded with 92% enantiomeric excess (ee), establishing the absolute configuration of the bicyclic core.

Synthetic Efficiency

The enantioselective pathway achieved this compound in 18% overall yield, representing a significant improvement in stereochemical fidelity (Table 1). Key to this success was the use of sterically demanding catalysts to mitigate competing side reactions.

Diastereoselective Rhodium-Catalyzed [(3+2+2)] Carbocyclization

A modern approach by Evans et al. (2021) utilized a rhodium(I)-catalyzed [(3+2+2)] carbocyclization of tethered alkynylidenecyclopropanes. This method provided direct access to the tremulane skeleton via a cascade reaction sequence.

Mechanistic Insights

The reaction involved oxidative cyclization of alkynylidenecyclopropane 12 with Rh(cod)₂OTf, forming a rhodacycle intermediate. Subsequent migratory insertion and reductive elimination yielded the bicyclo[5.3.0]decane framework with excellent diastereoselectivity (dr = 15:1).

Advantages Over Previous Methods

This strategy bypassed the need for diazo compounds, offering improved safety and scalability. The final oxidation and deprotection steps furnished this compound in 23% overall yield, the highest reported to date (Table 1).

Comparative Analysis of Synthetic Methods

Table 1. Key Parameters of this compound Syntheses

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.